Ethyl 4-methoxy-2,5-dimethylbenzoate
Description
Ethyl 4-methoxy-2,5-dimethylbenzoate (CAS: 773135-73-2) is a benzoate ester derivative characterized by a methoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions on the aromatic ring, with an ethyl ester functional group. Its molecular formula is C₁₂H₁₆O₃ (molecular weight: 208.25 g/mol). This compound is commercially available through multiple suppliers and is utilized as an intermediate in pharmaceutical synthesis and specialty chemical applications .
Properties
IUPAC Name |
ethyl 4-methoxy-2,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(13)10-6-9(3)11(14-4)7-8(10)2/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRRFBCPANVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Methoxy-2,5-dimethylbenzoic Acid
The most direct route involves esterifying 4-methoxy-2,5-dimethylbenzoic acid with ethanol. This method leverages classic acid-catalyzed esterification, where sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol .
Typical Procedure
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Reaction Setup : Combine 4-methoxy-2,5-dimethylbenzoic acid (1.0 equiv), ethanol (5–10 equiv), and H₂SO₄ (1–2 mol%) in a reflux apparatus.
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Conditions : Reflux at 80–85°C for 6–12 hours.
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Workup : Neutralize with NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Key Considerations
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Catalyst Alternatives : Solid acid catalysts (e.g., Nd₂O₃) reduce corrosion and waste .
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Solvent-Free Systems : Improve atom economy but require higher temperatures (100–120°C).
Mannich Reaction and Reduction for Methyl Group Installation
Adapting methodologies from patent WO2017199227A1 , a Mannich reaction followed by catalytic hydrogenation introduces methyl groups.
Procedure
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Mannich Reaction :
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Reduction :
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Repeat for 5-Position :
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Use a directing group (e.g., -NO₂) to install a second dimethylaminomethyl group at the 5-position, followed by reduction.
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Advantages
Demethylation and Remethylation Strategies
For substrates with pre-existing methoxy groups, selective demethylation and remethylation adjust substitution patterns.
Example Protocol
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Demethylation :
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Treat ethyl 2,5-dimethyl-4-methoxybenzoate with BBr₃ in CH₂Cl₂ at -78°C to yield the phenolic intermediate.
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Remethylation :
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Methylate with CH₃I/K₂CO₃ in acetone to restore the methoxy group at the 4-position.
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Applications
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Corrects regiochemical errors from prior steps.
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Requires anhydrous conditions to prevent hydrolysis.
Hydrogenation of Nitro Precursors
Inspired by CN105481707A , nitro groups serve as intermediates for functional group transformations.
Synthetic Route
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Nitro Intermediate Synthesis :
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Nitrate ethyl 2,5-dimethylbenzoate at the 4-position using HNO₃/H₂SO₄.
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Reduction :
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Hydrogenate over Pd/C to convert -NO₂ to -NH₂.
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Diazotization and Methoxylation :
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Treat with NaNO₂/HCl to form a diazonium salt, followed by Cu(I)-mediated methoxylation.
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Limitations
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Multi-Step Process : Lower overall yield (~50–60%).
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Safety Concerns : Handling diazonium salts requires strict temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Key Advantage |
|---|---|---|---|
| Direct Esterification | 95–98 | Low | Simplicity, high yield |
| Friedel-Crafts | 60–70 | High | Builds core structure |
| Mannich/Reduction | 65–75 | Moderate | Regiochemical control |
| Demethylation/Remethylation | 70–80 | Moderate | Corrects substitution errors |
| Nitro Hydrogenation | 50–60 | High | Versatile intermediate use |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methoxy-2,5-dimethylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4-methoxy-2,5-dimethylbenzoic acid and ethanol.
Reduction: 4-methoxy-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its aromatic structure and functional groups.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2,5-dimethylbenzoate depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The methoxy and ester groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Ethyl 4-methoxy-2,5-dimethylbenzoate differs from its isomers primarily in the substitution patterns of methyl groups. Key analogs include:
Ethyl 4-Methoxy-3,5-dimethylbenzoate (CAS: 105401-94-3)
- Structure : Methoxy at C4, methyl groups at C3 and C4.
- Applications : Used similarly as a pharmaceutical intermediate, with three suppliers listed .
Ethyl 4-Methoxy-2,6-dimethylbenzoate (CAS: 412949-76-9)
Table 1: Positional Isomer Comparison
Ester Group Variants
Replacing the ethyl ester with a methyl group alters physicochemical properties:
Mthis compound
- Structure : Methyl ester instead of ethyl.
Physicochemical and Functional Differences
- Thermal Stability : Ethyl esters generally exhibit higher thermal stability than methyl esters due to longer alkyl chains, which may influence their utility in high-temperature reactions.
- Commercial Availability : this compound has broader supplier access (4 suppliers) compared to its analogs, indicating higher industrial relevance .
Biological Activity
Ethyl 4-methoxy-2,5-dimethylbenzoate is an aromatic ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparison with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 208.25 g/mol. Its structure features a methoxy group at the para position relative to the ester functional group and two methyl groups at the ortho positions of the aromatic ring. This arrangement significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival. The presence of both methoxy and ester groups enhances its reactivity with biological molecules.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antimicrobial Properties
Numerous studies have explored the antimicrobial efficacy of this compound against various pathogens. A comparative analysis is presented in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting potential applications in treating fungal infections.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect was observed at concentrations ranging from 10 to 50 µg/mL.
Case Studies
A case study involving the application of this compound in a therapeutic context highlighted its potential in reducing inflammation in animal models of arthritis. The study reported a significant decrease in paw swelling and inflammatory markers after administration of the compound over a two-week period.
Comparison with Similar Compounds
This compound can be compared with other benzoates to elucidate its unique properties. Table 2 summarizes key differences.
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| Ethyl 2,4-dimethylbenzoate | Lacks methoxy group | Limited antimicrobial activity |
| Methyl 4-methoxy-2,6-dimethylbenzoate | Different substitution pattern | Moderate antifungal properties |
| This compound | Methoxy and two methyl groups | Strong antimicrobial and anti-inflammatory effects |
The presence of the methoxy group in this compound is crucial for its enhanced biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-methoxy-2,5-dimethylbenzoate, and how can structural purity be validated?
- Synthesis Methods : this compound can be synthesized via esterification of the corresponding benzoic acid derivative using ethanol under acid catalysis. For example, methyl/ethyl esterification of substituted benzoic acids is a standard protocol, as seen in the synthesis of methyl 4-iodo-3,5-dimethylbenzoate via esterification .
- Purity Validation : Techniques include High-Performance Liquid Chromatography (HPLC) (>97.0% purity, as referenced for similar compounds in ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns. Gas Chromatography (GC) is also used for volatile derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?
- NMR : The aromatic proton splitting pattern in -NMR can differentiate substituent positions. For instance, 2,5-dimethyl groups result in distinct coupling constants compared to 2,4- or 3,5-isomers. Methoxy groups typically show singlets around δ 3.8–4.0 ppm.
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of ethoxy or methoxy groups) and molecular ion peaks (e.g., m/z 208 for CHO) provide structural clues.
- Infrared (IR) : Ester carbonyl stretching (~1700–1750 cm) and methoxy C-O stretches (~1250 cm) are diagnostic .
Advanced Research Questions
Q. What catalytic strategies optimize the regioselectivity of methoxy and methyl group introduction in aromatic ester synthesis?
- Electrophilic Aromatic Substitution : Directed ortho/para methylation or methoxylation can be achieved using Friedel-Crafts alkylation or Ullmann coupling. For example, copper catalysts enhance methoxy group introduction in aryl halides .
- Diels-Alder/Aromatization : highlights a route where furanic derivatives undergo Diels-Alder reactions followed by aromatization to yield substituted benzoates. This method allows precise control over substituent positions .
Q. How can contradictions in spectroscopic data (e.g., HMBC correlations) be resolved during structural elucidation?
- Case Study : In , HMBC correlations were critical in distinguishing between ethyl 4-hydroxy-2,5-dimethylbenzoate (12b) and its isomer (12a). Key couplings between –CH groups and aromatic carbons confirmed meta substitution .
- Solution : Combine multiple techniques (e.g., NOESY for spatial proximity, -NMR DEPT for carbon types) and computational modeling (DFT calculations) to validate ambiguous correlations .
Q. What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?
- Steric Effects : The 2,5-dimethyl groups hinder electrophilic attack at adjacent positions, directing reactions to the para-methoxy site.
- Electronic Effects : Methoxy groups activate the ring via electron donation, facilitating reactions like Suzuki-Miyaura coupling at the 4-position. Comparative studies with non-methylated analogs (e.g., ethyl 4-methoxybenzoate) show enhanced steric protection in dimethyl derivatives .
Q. Are there documented biological activities or pharmacological potentials for derivatives of this compound?
- Antimicrobial Studies : Analogous compounds, such as methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate, exhibit antimicrobial properties due to electron-withdrawing groups enhancing membrane penetration .
- Enzyme Interactions : Sulfonamide derivatives (e.g., ) suggest potential binding to metabolic enzymes, though direct studies on this compound are limited. Structure-activity relationship (SAR) modeling is recommended .
Methodological Guidance
Q. What experimental precautions are necessary for handling this compound in air-sensitive reactions?
- Storage : Store at 0–6°C in amber vials to prevent ester hydrolysis or photodegradation, as recommended for similar methoxy-substituted esters .
- Reaction Setup : Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, DCM) during Grignard or organometallic reactions to avoid side reactions .
Q. How can computational chemistry tools predict the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
